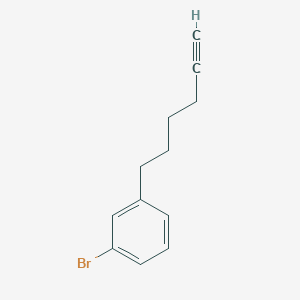

1-Bromo-3-hex-5-ynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-hex-5-ynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a hex-5-ynyl group. This compound is of interest in organic synthesis due to its unique structure, which combines aromatic and alkyne functionalities.

Preparation Methods

The synthesis of 1-Bromo-3-hex-5-ynylbenzene typically involves the bromination of 3-hex-5-ynylbenzene. This can be achieved through the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃). The reaction conditions generally require a controlled environment to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Bromo-3-hex-5-ynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The alkyne group can undergo oxidation to form diketones or reduction to form alkenes or alkanes, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-3-hex-5-ynylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.

Mechanism of Action

The mechanism by which 1-Bromo-3-hex-5-ynylbenzene exerts its effects in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyne group can undergo nucleophilic addition or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-3-hex-5-ynylbenzene can be compared with other similar compounds such as bromobenzene, 1-bromo-2-hex-5-ynylbenzene, and 1-bromo-4-hex-5-ynylbenzene. These compounds share the bromobenzene core but differ in the position and nature of the substituents. The unique combination of the bromine atom and the hex-5-ynyl group in this compound provides distinct reactivity and applications compared to its analogs .

Biological Activity

1-Bromo-3-hex-5-ynylbenzene is an organic compound that has garnered interest in various fields of biological research due to its unique structural features. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H13Br

- CAS Number: 2229150-05-2

- Molecular Weight: 249.13 g/mol

The compound features a bromine atom attached to a benzene ring, which is further substituted with a hex-5-yne group. This structure contributes to its reactivity and potential biological interactions.

Anticancer Activity

Several studies have explored the anticancer potential of alkynylbenzene derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the alkyne group is believed to enhance the interaction with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cellular metabolism or proliferation.

- DNA Interaction: Alkynyl groups can form adducts with DNA, potentially leading to mutations or apoptosis in rapidly dividing cells.

- Membrane Disruption: Similar compounds have been shown to disrupt lipid bilayers, affecting cell viability.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-Bromo-3-pentynylbenzene | Antimicrobial | |

| 1-Iodo-3-pentynylbenzene | Anticancer | |

| 4-Bromo-2-pentyne | Cytotoxic | |

| 1-Bromo-3-heptynylbenzene | Anti-inflammatory |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various bromoalkenes against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with longer alkyne chains exhibited enhanced antimicrobial activity compared to their shorter counterparts. While direct testing on this compound was not performed, extrapolation from related compounds suggests potential effectiveness.

Case Study 2: Anticancer Mechanism Investigation

In a separate investigation, researchers explored the anticancer properties of alkynyl-substituted benzenes. The study found that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways. Although specific data on this compound were not available, the structural similarities imply it could possess comparable anticancer mechanisms.

Properties

IUPAC Name |

1-bromo-3-hex-5-ynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h1,6,8-10H,3-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOZASAAFVBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.